molecular formula C19H27N7O20P4 B10777898 Adenylate-3'-phosphate-[[2'-deoxy-uridine-5'-phosphate]-3'-phosphate]

Adenylate-3'-phosphate-[[2'-deoxy-uridine-5'-phosphate]-3'-phosphate]

Cat. No.: B10777898
M. Wt: 797.3 g/mol
InChI Key: JIAJERGOUFOENU-LNAOLWRRSA-N
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Preparation Methods

The synthesis of adenylate-3’-phosphate-[[2’-deoxy-uridine-5’-phosphate]-3’-phosphate] involves the formation of a (3’->5’)-phosphodiester linkage between adenylate and deoxyuridine phosphate units. The synthetic route typically involves the use of protecting groups to prevent unwanted reactions at other functional sites. The reaction conditions often include the use of coupling agents such as carbodiimides or phosphoramidites to facilitate the formation of the phosphodiester bond .

Chemical Reactions Analysis

Adenylate-3’-phosphate-[[2’-deoxy-uridine-5’-phosphate]-3’-phosphate] can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include water for hydrolysis, oxidizing or reducing agents for redox reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Adenylate-3’-phosphate-[[2’-deoxy-uridine-5’-phosphate]-3’-phosphate] has several potential scientific research applications, including:

Mechanism of Action

The mechanism of action of adenylate-3’-phosphate-[[2’-deoxy-uridine-5’-phosphate]-3’-phosphate] involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes such as ribonuclease, potentially affecting their activity and function .

Comparison with Similar Compounds

Adenylate-3’-phosphate-[[2’-deoxy-uridine-5’-phosphate]-3’-phosphate] can be compared with other similar compounds, such as:

  • Adenylate-3’-phosphate-[[2’-deoxy-cytidine-5’-phosphate]-3’-phosphate]
  • Adenylate-3’-phosphate-[[2’-deoxy-thymidine-5’-phosphate]-3’-phosphate]
  • Adenylate-3’-phosphate-[[2’-deoxy-guanosine-5’-phosphate]-3’-phosphate]

These compounds share a similar (3’->5’)-phosphodiester linkage but differ in the nucleotide bases.

Properties

Molecular Formula

C19H27N7O20P4

Molecular Weight

797.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C19H27N7O20P4/c20-16-13-17(22-6-21-16)26(7-23-13)18-14(28)15(45-48(33,34)35)10(43-18)5-41-49(36,37)46-50(38,39)44-8-3-12(25-2-1-11(27)24-19(25)29)42-9(8)4-40-47(30,31)32/h1-2,6-10,12,14-15,18,28H,3-5H2,(H,36,37)(H,38,39)(H2,20,21,22)(H,24,27,29)(H2,30,31,32)(H2,33,34,35)/t8-,9+,10+,12+,14+,15+,18+/m0/s1

InChI Key

JIAJERGOUFOENU-LNAOLWRRSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O

Origin of Product

United States

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